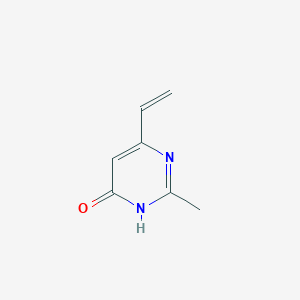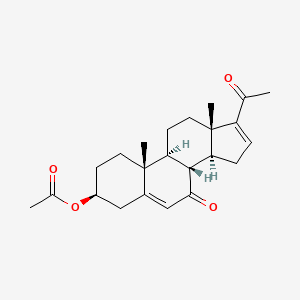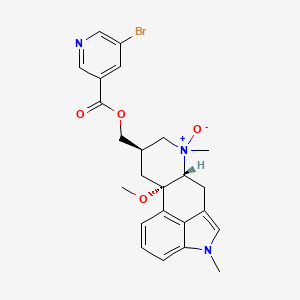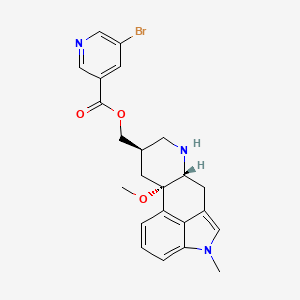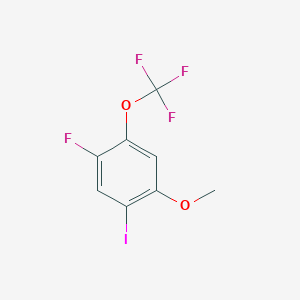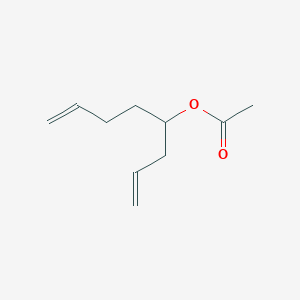
1,7-Octadien-4-ol 4-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Octadien-4-ol 4-Acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a colorless to pale yellow oily liquid with a mixture of rose and lavender oil aroma . This compound is used in various fields, including neurology research and analytical standards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Octadien-4-ol 4-Acetate can be synthesized through various methods. One common approach involves the reaction of butadiene with water under specific conditions . The reaction typically occurs at a temperature between 50°C and 100°C, with the presence of a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Octadien-4-ol 4-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,7-Octadien-4-ol 4-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies related to neurology and the development of analytical standards.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1,7-Octadien-4-ol 4-Acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biochemical processes. For example, it may interact with olfactory receptors, contributing to its use in the fragrance industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalyl Acetate: Similar in structure and used in the fragrance industry.
Geraniol Acetate: Another compound with a similar aroma profile and applications.
2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Shares similar chemical properties and uses.
Uniqueness
1,7-Octadien-4-ol 4-Acetate stands out due to its specific molecular structure, which imparts unique chemical reactivity and aroma characteristics. Its versatility in various chemical reactions and applications in multiple fields highlights its significance .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
octa-1,7-dien-4-yl acetate |
InChI |
InChI=1S/C10H16O2/c1-4-6-8-10(7-5-2)12-9(3)11/h4-5,10H,1-2,6-8H2,3H3 |
Clé InChI |
FXLCLFLCDQVZPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)

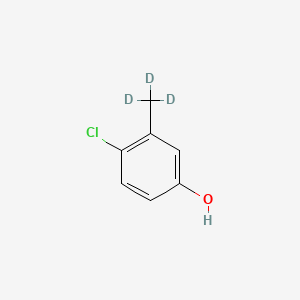
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
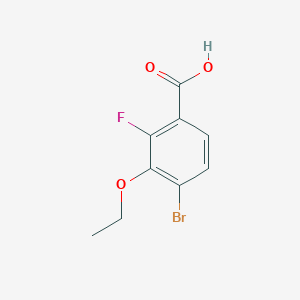
![4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13430169.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid](/img/structure/B13430172.png)
